1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine
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Overview
Description
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine is a nitrogen-rich heterocyclic compound known for its remarkable thermal stability and energetic properties.
Preparation Methods
The synthesis of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine involves the construction of a fused-triazole backbone with two C-amino groups as substituents. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine is primarily related to its ability to undergo various chemical transformations. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the triazole ring. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive amino groups .
Comparison with Similar Compounds
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): This compound has a similar structure but differs in the position of the amino groups, resulting in different thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): The presence of an additional amino group in TATOT affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its superior thermal stability and the potential for various energetic applications.
Properties
CAS No. |
400063-96-9 |
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Molecular Formula |
C3H5N7 |
Molecular Weight |
139.12 g/mol |
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine |
InChI |
InChI=1S/C3H5N7/c4-1-6-3-8-7-2(5)10(3)9-1/h(H2,5,7)(H3,4,6,8,9) |
InChI Key |
CFTLQXSUNIFDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC2=NN=C(N2N1)N)N |
Origin of Product |
United States |
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